4,4'-Dimethoxybibenzyl
Overview
Description
4,4'-Dimethoxybibenzyl (DMBB) is a natural compound that is found in many plants, including orchids, as well as in some fungi. It has been the subject of much research in recent years due to its potential therapeutic applications. DMBB is a biphenyl derivative, which means that it is composed of two benzene rings that are connected by a carbon-carbon double bond.
Mechanism Of Action
The exact mechanism of action of 4,4'-Dimethoxybibenzyl is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in cell growth and inflammation. 4,4'-Dimethoxybibenzyl has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. 4,4'-Dimethoxybibenzyl has also been found to inhibit the activity of STAT3, a transcription factor that plays a role in cell growth and survival.
Biochemical And Physiological Effects
4,4'-Dimethoxybibenzyl has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4,4'-Dimethoxybibenzyl has also been found to increase the levels of glutathione, an important antioxidant molecule. Additionally, 4,4'-Dimethoxybibenzyl has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages And Limitations For Lab Experiments
One advantage of using 4,4'-Dimethoxybibenzyl in lab experiments is that it is a natural compound and can be easily synthesized. Additionally, 4,4'-Dimethoxybibenzyl has been shown to have a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using 4,4'-Dimethoxybibenzyl is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many future directions for the study of 4,4'-Dimethoxybibenzyl. One area of research is the development of 4,4'-Dimethoxybibenzyl-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms by which 4,4'-Dimethoxybibenzyl exerts its biological effects. Additionally, the synthesis of 4,4'-Dimethoxybibenzyl derivatives with improved potency and selectivity could lead to the development of more effective drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 4,4'-Dimethoxybibenzyl could provide valuable information for its clinical use.
Scientific Research Applications
4,4'-Dimethoxybibenzyl has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. 4,4'-Dimethoxybibenzyl has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4,4'-Dimethoxybibenzyl has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
1657-55-2 |
---|---|
Product Name |
4,4'-Dimethoxybibenzyl |
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
YPJNONWWTLUVEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |
Other CAS RN |
1657-55-2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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